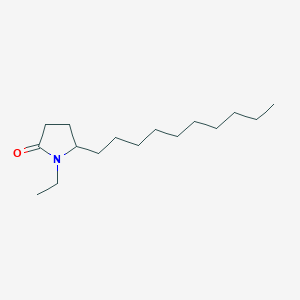
5-Decyl-1-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Decyl-1-ethylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely studied for their diverse biological activities and industrial applications. The compound’s structure features a decyl chain and an ethyl group attached to the pyrrolidinone ring, which may influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-1-ethylpyrrolidin-2-one typically involves the reaction of 1-ethylpyrrolidin-2-one with a decyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone ring attacks the carbon atom of the decyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include decyl bromide and sodium hydride as the base.
化学反応の分析
Types of Reactions
5-Decyl-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The decyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidinones.
科学的研究の応用
5-Decyl-1-ethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Decyl-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The decyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
1-Ethylpyrrolidin-2-one: Lacks the decyl chain, making it less lipophilic.
N-Methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Pyrrolidin-2-one: The parent compound without any alkyl substitutions.
Uniqueness
5-Decyl-1-ethylpyrrolidin-2-one is unique due to the presence of both decyl and ethyl groups, which may enhance its biological activity and industrial applicability compared to its simpler counterparts. The decyl chain increases the compound’s hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
特性
CAS番号 |
80444-76-4 |
|---|---|
分子式 |
C16H31NO |
分子量 |
253.42 g/mol |
IUPAC名 |
5-decyl-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h15H,3-14H2,1-2H3 |
InChIキー |
XAENKNXWLXJGED-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1CCC(=O)N1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
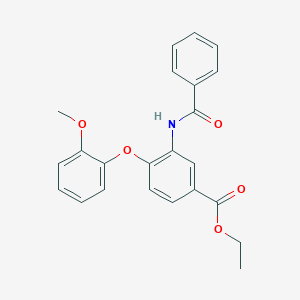
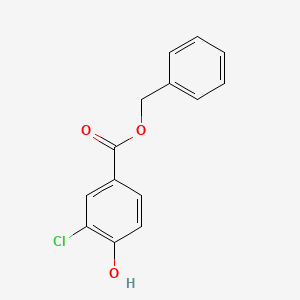

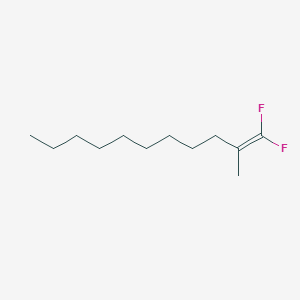
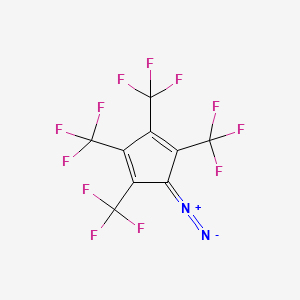

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


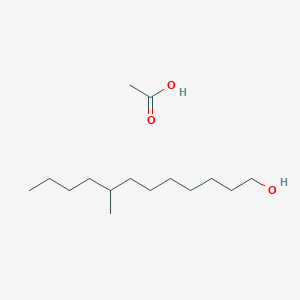
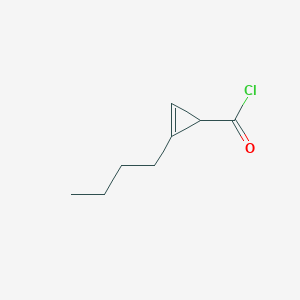
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)

